(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
A large number of synthetic cannabinoids (CBs) have been detected in herbal blends sold for recreational use. 1’-Naphthoyl indole represents the simplest form of this group of cannabimimetics. While the addition of an N-alkyl chain of four or more carbons generates compounds which potently activate CB receptors, short chain lengths are inactive at both central CB1 and peripheral CB2. This suggests that 1’-naphthoyl indole should have no appreciable affinity for either receptor. 1’-Naphthoyl-2-methylindole differs structurally from 1’-naphthoyl indole by having a methyl group attached at the two position of the indole ring. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
80749-33-3
VCID:
VC21215451
InChI:
InChI=1S/C20H15NO/c1-13-19(17-10-4-5-12-18(17)21-13)20(22)16-11-6-8-14-7-2-3-9-15(14)16/h2-12,21H,1H3
SMILES:
CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=CC4=CC=CC=C43
Molecular Formula:
C20H15NO
Molecular Weight:
285.3 g/mol
(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
CAS No.: 80749-33-3
Cat. No.: VC21215451
Molecular Formula: C20H15NO
Molecular Weight: 285.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | A large number of synthetic cannabinoids (CBs) have been detected in herbal blends sold for recreational use. 1’-Naphthoyl indole represents the simplest form of this group of cannabimimetics. While the addition of an N-alkyl chain of four or more carbons generates compounds which potently activate CB receptors, short chain lengths are inactive at both central CB1 and peripheral CB2. This suggests that 1’-naphthoyl indole should have no appreciable affinity for either receptor. 1’-Naphthoyl-2-methylindole differs structurally from 1’-naphthoyl indole by having a methyl group attached at the two position of the indole ring. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 80749-33-3 |
| Molecular Formula | C20H15NO |
| Molecular Weight | 285.3 g/mol |
| IUPAC Name | (2-methyl-1H-indol-3-yl)-naphthalen-1-ylmethanone |
| Standard InChI | InChI=1S/C20H15NO/c1-13-19(17-10-4-5-12-18(17)21-13)20(22)16-11-6-8-14-7-2-3-9-15(14)16/h2-12,21H,1H3 |
| Standard InChI Key | OTDPQVHIHSTMFS-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=CC4=CC=CC=C43 |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=CC4=CC=CC=C43 |
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